molecular formula C8H6F5N B15275779 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15275779
M. Wt: 211.13 g/mol
InChI Key: FQBIIQNIZSLNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,6-difluorobenzene with trifluoroacetic acid, followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions. The process may also involve the use of solvents like dimethylformamide or tetrahydrofuran to enhance the reaction efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The pathways involved often include modulation of ion channels or signaling cascades .

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone
  • (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Uniqueness: 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both difluorophenyl and trifluoroethanamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6F5N/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

FQBIIQNIZSLNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F

Origin of Product

United States

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